Levosulpiride-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

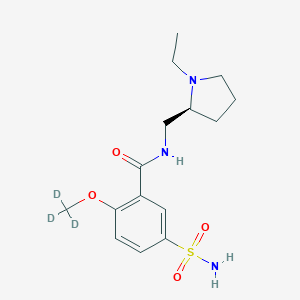

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-XTRIYBSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NC[C@@H]2CCCN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512625 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124020-27-5 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-[(~2~H_3_)methyloxy]-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Levosulpiride-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Levosulpiride-d3, focusing on its molecular targets, signaling pathways, and the impact of deuteration on its pharmacological profile.

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with a dual mechanism of action, functioning as a selective dopamine D2 receptor antagonist and a moderate serotonin 5-HT4 receptor agonist.[1][2][3] this compound is the deuterated analog of Levosulpiride, where one or more hydrogen atoms have been replaced by deuterium.[4][5][6] This isotopic substitution is primarily intended to alter the pharmacokinetic properties of the drug through the kinetic isotope effect, which can lead to a slower rate of metabolism and potentially a longer half-life.[7][8][9][10][11][12] The core pharmacodynamic mechanism of this compound is expected to be identical to that of Levosulpiride.

Primary Pharmacological Targets

The therapeutic effects of this compound are mediated through its interaction with two primary receptor systems: the dopaminergic and serotonergic systems.

-

Dopamine D2 Receptor Antagonism: Levosulpiride is a selective antagonist of the D2-like dopamine receptors, with a higher affinity for D2 and D3 receptors compared to D1, D4, and D5 receptors.[13] This antagonism is central to its antipsychotic and antiemetic effects.[14][15] In the gastrointestinal tract, blockade of D2 receptors on enteric neurons leads to an increase in acetylcholine release, which enhances gastrointestinal motility.[3][15]

-

Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as a moderate agonist at the serotonin 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors in the gastrointestinal tract further contributes to its prokinetic effects by promoting the release of acetylcholine.[3]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the non-deuterated parent compound, Levosulpiride. It is anticipated that the receptor binding affinities (Ki values) of this compound would be very similar to Levosulpiride, as deuteration typically has a minimal effect on direct receptor interactions. The primary differences are expected in pharmacokinetic parameters.

| Parameter | Receptor/Enzyme | Value | Species/System | Reference |

| Binding Affinity (Ki) | Dopamine D2 Receptor | ~ 0.015 µM | Recombinant | [13] |

| Dopamine D3 Receptor | ~ 0.013 µM | Recombinant | [13] | |

| Dopamine D4 Receptor | ~ 1 µM | Recombinant | [13] | |

| Dopamine D1 Receptor | ~ 45 µM | Recombinant | [13] | |

| Dopamine D5 Receptor | ~ 77 µM | Recombinant | [13] | |

| Functional Activity | Serotonin 5-HT4 Receptor | Moderate Agonist | Guinea-pig isolated gastrointestinal tract | [2] |

| Pharmacokinetics (Human) | ||||

| Elimination Half-life (t1/2) | ~7.0 h (IM, 25 mg single dose) | Human | [16] | |

| Cmax | ~441 ng/mL (IM, 25 mg single dose) | Human | [16] | |

| Tmax | < 0.5 h (IM) | Human | [16] | |

| Bioavailability | ~23.4% (Oral) | Human | [17] |

Signaling Pathways

The interaction of this compound with its target receptors initiates specific intracellular signaling cascades.

Dopamine D2 Receptor Antagonism Signaling Pathway:

Caption: Dopamine D2 Receptor Antagonism by this compound.

Serotonin 5-HT4 Receptor Agonism Signaling Pathway:

Caption: Serotonin 5-HT4 Receptor Agonism by this compound.

Impact of Deuteration on Pharmacokinetics

The substitution of hydrogen with deuterium in this compound can significantly alter its pharmacokinetic profile due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[7][8][9][10][11][12]

Expected Effects of Deuteration:

-

Reduced Metabolism: Deuteration at sites of metabolic oxidation can slow down the rate of drug metabolism.

-

Increased Half-life: A slower metabolic rate can lead to a longer elimination half-life (t1/2).

-

Increased Exposure: The area under the plasma concentration-time curve (AUC) may be increased.

-

Reduced Peak Concentration (Cmax) Fluctuation: A more stable metabolic profile might lead to less fluctuation in plasma drug levels.

-

Potential for Lower Dosing: Improved pharmacokinetic parameters could potentially allow for lower or less frequent dosing.

Logical Flow of Deuteration's Impact:

References

- 1. Levosulpiride - Wikipedia [en.wikipedia.org]

- 2. 5-HT4 receptors contribute to the motor stimulating effect of levosulpiride in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of levosulpiride in the treatment of dysmotility-like functional dyspepsia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. This compound (RV-12309-d3; S-(-)-Sulpiride-d3) | Isotope-Labeled Compounds | 124020-27-5 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Levosulpiride | C15H23N3O4S | CID 688272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Levosulpiride - Uses, Side Effects, Dosage, Composition [pacehospital.com]

- 15. What is Levosulpiride used for? [synapse.patsnap.com]

- 16. Pharmacokinetics of levosulpiride after single and multiple intramuscular administrations in healthy Chinese volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Synthesis and Characterization of Levosulpiride-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of Levosulpiride-d3, an isotopically labeled version of the atypical antipsychotic and prokinetic agent, Levosulpiride. The introduction of a deuterium-labeled methoxy group (d3) makes this compound an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate . These intermediates are then coupled to yield the final product.

Synthesis of Intermediates

1.1.1. (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1)

This chiral amine can be synthesized via reductive amination of (S)-2-formylpyrrolidine with ethylamine in the presence of a reducing agent like sodium triacetoxyborohydride under mild acidic conditions.[1] Alternatively, electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine can be employed.[2][3]

1.1.2. Methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2)

The synthesis of this deuterated intermediate begins with a suitable precursor, such as methyl 2-hydroxy-5-sulfamoylbenzoate. The phenolic hydroxyl group is then methylated using a deuterated methylating agent, for instance, deuterated methyl iodide (CD3I), in the presence of a base.

A general procedure for the synthesis of the non-deuterated analog, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a copper catalyst.[4][5][6][7] To obtain the deuterated version, the starting material would be methyl 2-hydroxy-5-chlorobenzoate, which would first be deuteromethylated.

Final Synthesis of this compound

The final step is the amidation reaction between (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1) and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2).

Experimental Protocol:

-

In a round-bottom flask, dissolve methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (1.0 eq) in a suitable solvent such as methanol.

-

Add (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.1 eq) to the solution.

-

Heat the reaction mixture at reflux for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white solid.

Below is a diagram illustrating the overall synthetic workflow.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical reversed-phase HPLC method can be employed.

Experimental Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Detection: UV detection at a suitable wavelength (e.g., 238 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

The retention time of this compound is expected to be very similar to that of non-deuterated Levosulpiride under the same chromatographic conditions.

| Parameter | Value |

| Purity (by HPLC) | >98% |

| Retention Time | Approximately 8.12 min (method dependent)[8] |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and assessing the degree of deuterium incorporation. Electrospray ionization (ESI) in positive mode is commonly used.

Expected Observations:

-

The protonated molecule [M+H]+ for this compound should be observed at m/z 345.4, which is 3 units higher than that of Levosulpiride (m/z 342.4).

-

Fragmentation patterns will be similar to Levosulpiride, with the key difference being the mass of fragments containing the deuterated methoxy group. A common fragment for Levosulpiride is observed at m/z 112.2, corresponding to the ethylpyrrolidine moiety, which should remain unchanged for this compound.[9]

| Ion | Expected m/z (Levosulpiride) | Expected m/z (this compound) |

| [M+H]+ | 342.4 | 345.4 |

| Major Fragment | 112.2 | 112.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label. Both ¹H NMR and ¹³C NMR spectra are acquired.

Expected ¹H NMR Observations:

-

The spectrum of this compound will be very similar to that of Levosulpiride, with the notable absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.9 ppm.

-

The integration of the remaining proton signals should be consistent with the structure.

Expected ¹³C NMR Observations:

-

The carbon signal of the deuterated methoxy group (-OCD₃) will be observed as a multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the non-deuterated analog. The signal for the methoxy carbon in Levosulpiride is typically around 56 ppm.

| Nucleus | Levosulpiride (Characteristic Shifts, ppm) | This compound (Expected Observations) |

| ¹H NMR | ~3.9 (s, 3H, -OCH₃) | Absence of the singlet at ~3.9 ppm |

| ¹³C NMR | ~56 (-OCH₃) | Upfield shifted multiplet |

Below is a diagram representing the analytical characterization workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 3. CA1090285A - Process for producing 2-aminomethyl-1- ethylpyrrolidine - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 6. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN105646295A - Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate - Google Patents [patents.google.com]

- 8. omicsonline.org [omicsonline.org]

- 9. Rapid quantification of levosulpiride in human plasma using RP-HPLC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Levosulpiride-d3

Introduction

This compound is the deuterated analog of Levosulpiride, an atypical antipsychotic and prokinetic agent.[1][2] As the (S)-enantiomer of Sulpiride, Levosulpiride exhibits selective antagonism of dopamine D2 receptors and agonism of serotonin 5-HT4 receptors.[3][4][5] The incorporation of deuterium atoms (d3) in the methoxy group makes it a valuable internal standard for pharmacokinetic and analytical studies, allowing for precise quantification in biological matrices through mass spectrometry and liquid chromatography.[2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways.

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below, providing a foundational dataset for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide | [2] |

| Synonyms | Levosulpiride D3, (-)-Sulpiride-d3, L-Sulpiride-d3 | [2] |

| Molecular Formula | C15H20D3N3O4S | [1][6] |

| Molecular Weight | 344.44 g/mol | [1][7] |

| CAS Number | 124020-27-5 | [1][6] |

| Parent Drug CAS | 23672-07-3 (Levosulpiride) | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | 99.79% | [1] |

Table 2: Solubility and Storage of this compound

| Parameter | Details | Reference |

| Solubility | DMSO: 50 mg/mL (145.16 mM) (Requires sonication) | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

| Shipping | Room temperature in the continental US | [1] |

Experimental Protocols and Methodologies

The characterization and quantification of this compound involve several standard analytical techniques. Below are detailed methodologies for key experiments.

Workflow for Characterization and Quantification

Caption: Workflow for this compound Synthesis and Analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for determining the purity of this compound and for its quantification in pharmaceutical formulations.

-

Instrumentation: Agilent Tech Gradient System with an auto-injector, UV (DAD) detector, and a C18 column (250mm x 4.6mm, 5µm particle size).[8]

-

Mobile Phase: A mixture of methanol and water (containing 0.1% orthophosphoric acid, pH adjusted to 3.2) in a 45:55 ratio.[8]

-

Flow Rate: 0.6 mL/min.[8]

-

Detection Wavelength: 219 nm.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.[8]

-

Sample Preparation:

-

Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount in the mobile phase.

-

Create a series of calibration standards (e.g., 10-50 µg/mL) by diluting the stock solution with the mobile phase.[9]

-

Filter all solutions through a 0.22 µm nylon syringe filter before injection.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of unknown samples by interpolation from this curve. The retention time for Levosulpiride is approximately 2.93 minutes under these conditions.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This protocol is designed for the quantification of Levosulpiride in human plasma, using this compound as an internal standard.

-

Instrumentation: HPLC system coupled with a tandem mass spectrometer.

-

Sample Preparation (Plasma Extraction):

-

To 500 µL of human plasma, add the internal standard (this compound).

-

Perform liquid-liquid extraction by adding 3 mL of an ethyl acetate/methylene chloride mixture (5:1, v/v).[10]

-

Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reverse-phase C18.

-

Mobile Phase: Methanol and 20 mM phosphate buffer (pH 3.5) in a 16:84 (v/v) ratio.[10]

-

Flow Rate: 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Levosulpiride and this compound.

-

-

Quantification: The concentration of Levosulpiride is determined by the ratio of its peak area to that of the this compound internal standard. The limit of quantification is typically around 5 ng/mL.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the structural elucidation and confirmation of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

-

¹H-NMR: The proton NMR spectrum will confirm the presence of all protons in the molecule. The key indicator for this compound is the significant reduction or absence of the methoxy signal (a singlet typically around 3.8-4.0 ppm) compared to the non-deuterated standard.

-

¹³C-NMR: The carbon NMR spectrum will show all the carbon atoms in the molecule. The carbon of the deuterated methoxy group will exhibit a multiplet due to carbon-deuterium coupling, confirming the position of the label.

Pharmacology and Signaling Pathways

Levosulpiride's therapeutic effects are mediated through its interaction with dopaminergic and serotonergic systems.[3][4][12]

Dopamine D2 Receptor Antagonism

Levosulpiride acts as a selective antagonist at presynaptic and postsynaptic D2 dopamine receptors.[12][13] In the central nervous system, D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs).[14][15] Their antagonism by Levosulpiride leads to a disinhibition of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[14][16] This pathway is crucial for its antipsychotic effects.

Caption: this compound blocks the inhibitory Gαi/o pathway.

Serotonin 5-HT4 Receptor Agonism

Levosulpiride also functions as an agonist at 5-HT4 receptors, particularly in the gastrointestinal tract.[4][5] These receptors are coupled to Gαs proteins.[17] Agonism by Levosulpiride stimulates adenylyl cyclase, leading to an increase in cAMP and subsequent activation of Protein Kinase A (PKA).[17] This pathway enhances acetylcholine release, which promotes gastrointestinal motility, explaining its prokinetic effects.[4] Additionally, 5-HT4 receptor activation can engage Src-dependent pathways to modulate ERK signaling.[18][19]

Caption: this compound stimulates the Gαs-coupled 5-HT4 receptor.

Conclusion

This compound is a critical tool for the precise and reliable quantification of Levosulpiride in research and clinical settings. Its well-defined physical and chemical properties, combined with established analytical protocols, ensure its utility in pharmacokinetic, metabolic, and bioequivalence studies. A thorough understanding of its dual-action mechanism on dopamine D2 and serotonin 5-HT4 receptors is essential for its application in drug development and neuroscience research. The data and methodologies presented in this guide offer a comprehensive resource for professionals working with this stable isotope-labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Levosulpiride - Wikipedia [en.wikipedia.org]

- 4. [Levosulpiride in the management of functional dyspepsia and delayed gastric emptying] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. chromatoscientific.com [chromatoscientific.com]

- 7. Levosulpiride D3 | CAS No- 124020-27-5 | Simson Pharma Limited [simsonpharma.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. ajptonline.com [ajptonline.com]

- 10. Development of HPLC method for the determination of levosulpiride in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. Pharmacotoxicological aspects of levosulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Levosulpiride? [synapse.patsnap.com]

- 14. tandfonline.com [tandfonline.com]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Levosulpiride-d3 Identification

This document provides essential identification information for Levosulpiride-d3, a deuterated analog of Levosulpiride. It is intended for researchers, scientists, and professionals in drug development who require precise data for analytical and research purposes. This compound serves as a valuable internal standard in pharmacokinetic and analytical studies due to its isotopic labeling[1].

Chemical Identity

Below is a summary of the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 124020-27-5[1][2][3][4][5] |

| Molecular Formula | C₁₅H₂₀D₃N₃O₄S[2][4] |

| Molecular Weight | 344.4 g/mol [2][4] |

Synonyms and Nomenclature

This compound is known by several synonyms, which are crucial for comprehensive literature and database searches.

| Synonym |

| (-)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-sulfamoyl-o-anisamide-d3[1][4] |

| (-)-Sulpiride-d3[1] |

| (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[1][4][6] |

| 5-(Aminosulfonyl)-N-[[(2S)-1-ethyl-2-pyrrolidinyl]methyl]-2-(methoxy-d3)benzamide[1] |

| L-Sulpiride-d3[1] |

| Levobren-d3[1][4] |

| Levopraid-d3[1][4] |

| Levopride-d3[4] |

| RV-12309-d3[3][5] |

| S-(-)-Sulpiride-d3[3][5] |

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathways are beyond the scope of this identification guide. Levosulpiride, the parent compound, is a selective antagonist of dopamine D2 and D3 receptors, functioning as an atypical antipsychotic and prokinetic agent[7]. The deuterated form, this compound, is primarily used as a tracer or internal standard in studies investigating the pharmacokinetics and metabolism of Levosulpiride[1][3]. For specific experimental methodologies, researchers should consult relevant pharmacokinetic or analytical chemistry literature.

Logical Relationship of Compound Identification

The following diagram illustrates the relationship between the primary identifiers and the various synonyms for this compound, aiding in a clear understanding of its nomenclature.

Caption: Relationship between the primary name and CAS number of this compound and its common synonyms.

References

- 1. veeprho.com [veeprho.com]

- 2. chromatoscientific.com [chromatoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Levosulpiride D3 | CAS No- 124020-27-5 | Simson Pharma Limited [simsonpharma.com]

- 5. This compound (RV-12309-d3; S-(-)-Sulpiride-d3) | Isotope-Labeled Compounds | 124020-27-5 | Invivochem [invivochem.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Levosulpiride: Significance and symbolism [wisdomlib.org]

Deuterium-Labeled Levosulpiride: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of deuterium-labeled Levosulpiride for research purposes. The strategic incorporation of deuterium into the Levosulpiride molecule offers a powerful tool for investigating its pharmacokinetic profile, metabolic fate, and target engagement. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and relevant data to facilitate the use of this valuable research compound.

Introduction to Levosulpiride and the Rationale for Deuterium Labeling

Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with both antipsychotic and prokinetic properties. Its therapeutic effects are primarily mediated through the selective antagonism of dopamine D2 receptors, with additional activity at serotonin 5-HT4 receptors.[1][2][3] Levosulpiride is used in the treatment of various psychiatric and gastrointestinal disorders.[1]

Deuterium labeling involves the replacement of hydrogen atoms with their stable isotope, deuterium. This substitution can significantly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can lead to a "kinetic isotope effect," slowing down metabolic processes that involve the cleavage of this bond.[4] In drug discovery and development, this can translate to a more favorable pharmacokinetic profile, including increased metabolic stability, a longer half-life, and potentially reduced formation of toxic metabolites.[4][5]

Deuterium-labeled Levosulpiride, specifically N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide (Levosulpiride-d3), is a valuable tool for:

-

Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion (ADME) of Levosulpiride with greater accuracy and to differentiate it from its non-labeled counterpart in co-administration studies.

-

Metabolic Profiling: To identify metabolites and elucidate metabolic pathways by tracking the deuterium label.

-

Target Engagement Studies: As an internal standard in quantitative mass spectrometry-based assays to measure receptor occupancy.

Physicochemical Properties

The key physicochemical properties of Levosulpiride and its deuterated analog are summarized below.

| Property | Levosulpiride | This compound |

| Chemical Name | (S)-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-(aminosulfonyl)-2-methoxybenzamide | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-sulfamoyl-2-(trideuteriomethoxy)benzamide |

| Molecular Formula | C₁₅H₂₃N₃O₄S | C₁₅H₂₀D₃N₃O₄S |

| Molecular Weight | 341.43 g/mol | 344.44 g/mol |

| Appearance | White to off-white solid powder | White to off-white solid powder |

| Isotopic Purity | Not Applicable | Typically >98% |

Synthesis of Deuterium-Labeled Levosulpiride (this compound)

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be adapted from the synthesis of related benzamide derivatives. The key step is the introduction of the trideuteriomethoxy group.

Plausible Synthetic Pathway:

A potential multi-step synthesis could start from a suitable salicylic acid derivative. The critical step involves the O-methylation of a 2-hydroxybenzamide intermediate using a deuterated methylating agent, such as trideuteriomethyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄).

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Adapted):

-

Amide Coupling: To a solution of 2-hydroxy-5-sulfamoylbenzoic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 30 minutes. Add (S)-2-(aminomethyl)-1-ethylpyrrolidine and continue stirring at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-hydroxy-N-((1-ethyl-2-pyrrolidinyl)methyl)-5-sulfamoylbenzamide.

-

Deuterated O-Methylation: Dissolve the purified intermediate in a polar aprotic solvent (e.g., acetone or DMF). Add a base (e.g., potassium carbonate) and trideuteriomethyl iodide (CD₃I). Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC or LC-MS.

-

Final Purification: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude this compound by recrystallization or column chromatography to yield the final product.

-

Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Pharmacokinetic Profile

Direct comparative pharmacokinetic data for Levosulpiride and this compound is not currently available in the public domain. However, based on the kinetic isotope effect, it is hypothesized that this compound will exhibit altered pharmacokinetics, potentially including a longer half-life and increased systemic exposure (AUC) compared to its non-labeled counterpart.

The following table summarizes the pharmacokinetic parameters of non-labeled Levosulpiride in humans after oral administration, which can serve as a baseline for future comparative studies.

Table 1: Pharmacokinetic Parameters of Levosulpiride in Healthy Human Volunteers (Single Oral Dose)

| Parameter | 25 mg Dose[2] | 100 mg Dose[6] |

| Cmax (ng/mL) | ~80[6] | Not Reported |

| Tmax (h) | ~3.08[6] | ~3.08[6] |

| AUC₀-t (ng·h/mL) | Not Reported | ~2175.59[6] |

| AUC₀-∞ (ng·h/mL) | Not Reported | Not Reported |

| t½ (h) | Not Reported | ~13.39[6] |

| Oral Bioavailability (%) | ~20-30%[6] |

Note: Values can vary between studies due to differences in study design and analytical methods.

Experimental Protocols for Research Applications

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of this compound in liver microsomes.

Caption: Workflow for in vitro metabolic stability assay.

Protocol:

-

Preparation:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a working solution of this compound (e.g., 1 µM) in the buffer.

-

Prepare an NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.

-

Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with the buffer.[1]

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate the liver microsome suspension at 37°C for 5 minutes.

-

Add the this compound working solution to the microsomes and mix gently.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (with an internal standard, if used) to precipitate the proteins.[1]

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg microsomal protein/mL).

-

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Caption: Workflow for a competitive D2 receptor binding assay.

Protocol:

-

Materials:

-

Membrane Preparation: Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).

-

Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound, serially diluted.

-

Non-specific Agent: A high concentration of a known D2 antagonist (e.g., 10 µM Butaclamol or Haloperidol) to determine non-specific binding.[4]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

-

-

Assay Procedure (96-well plate format):

-

Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (at its Kd value), and the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add the non-specific agent, the radioligand, and the membrane preparation.

-

Competition Wells: Add serial dilutions of this compound, the radioligand, and the membrane preparation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

-

Radioactivity Counting:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Signaling Pathways

Levosulpiride exerts its primary effects by modulating dopaminergic and serotonergic signaling pathways.

Dopamine D2 Receptor Signaling

As an antagonist, Levosulpiride blocks the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) linked to Gi/o proteins. This blockade inhibits the downstream signaling cascade, leading to an increase in cAMP levels.

Caption: Levosulpiride antagonizes the dopamine D2 receptor.

Conclusion

Deuterium-labeled Levosulpiride is a critical tool for advanced research in pharmacology and drug development. Its use can provide a more nuanced understanding of the drug's ADME properties and its interaction with target receptors. The experimental protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, ultimately contributing to a more complete understanding of Levosulpiride's therapeutic potential and mechanism of action.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Pharmacokinetics and bioequivalence evaluation of 2 levosulpiride preparations after a single oral dose in healthy male Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. giffordbioscience.com [giffordbioscience.com]

Pharmacological Profile of Levosulpiride-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride-d3 is the deuterated isotopologue of Levosulpiride, an atypical antipsychotic and prokinetic agent. Levosulpiride, the (S)-enantiomer of sulpiride, is a substituted benzamide with a dual mechanism of action, functioning as a selective dopamine D2 and D3 receptor antagonist and a moderate serotonin 5-HT4 receptor agonist.[1][2] This unique pharmacological profile underlies its therapeutic efficacy in both psychiatric and gastrointestinal disorders.[3][4][5] this compound, in which three hydrogen atoms on the methoxy group have been replaced by deuterium, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift.

The incorporation of deuterium in place of hydrogen can influence the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect.[6] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by enzymes such as the cytochrome P450 system. This may result in altered pharmacokinetic properties, including a longer half-life and increased systemic exposure, potentially leading to an improved therapeutic index.[5]

This technical guide provides a comprehensive overview of the pharmacological profile of Levosulpiride, which is expected to be largely representative of this compound. The potential impact of deuteration on its pharmacology will be discussed. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on its mechanism of action, receptor binding affinity, pharmacokinetics, detailed experimental protocols, and relevant signaling pathways.

Pharmacological Profile of Levosulpiride

Mechanism of Action

Levosulpiride exerts its therapeutic effects through a dual mechanism of action:

-

Dopamine D2/D3 Receptor Antagonism: Levosulpiride is a selective antagonist of dopamine D2 and D3 receptors.[3][5] In the central nervous system, this action in the mesolimbic pathway contributes to its antipsychotic effects, alleviating symptoms of schizophrenia.[3] Its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics is attributed to its specific receptor profile.[3] In the gastrointestinal tract, D2 receptor antagonism enhances motility by increasing the release of acetylcholine, which promotes gastric emptying and peristalsis.[2][3] This prokinetic effect is beneficial in treating conditions like functional dyspepsia and gastroparesis.[2]

-

Serotonin 5-HT4 Receptor Agonism: Levosulpiride also acts as a moderate agonist at serotonin 5-HT4 receptors.[2][4] Activation of these receptors in the enteric nervous system further contributes to its prokinetic effects by enhancing cholinergic neurotransmission.[4]

Receptor Binding Affinity

The binding affinity of Levosulpiride for various neurotransmitter receptors has been characterized, demonstrating its selectivity for D2-like dopamine receptors.

| Receptor | Ki (μM) |

| Dopamine D2 | ~ 0.015 |

| Dopamine D3 | ~ 0.013 |

| Dopamine D4 | 1 |

| Dopamine D1 | ~ 45 |

| Dopamine D5 | ~ 77 |

Data sourced from PubChem CID 688272.[2]

Pharmacokinetics

Pharmacokinetic studies of Levosulpiride have been conducted in healthy human volunteers, providing key parameters after intramuscular administration.

| Parameter | 25 mg Single Dose | 50 mg Single Dose | 25 mg Multiple Doses (Steady State) |

| Cmax (ng/mL) | 441 | 823 | 539 (Css,max) |

| AUC0–36 (ng·h/mL) | 1724 | 3748 | 1635 (AUCss) |

| t1/2 (h) | 7.0 | 6.8 | - |

| Tmax (h) | < 0.5 | < 0.5 | 0.33 |

| Accumulation Ratio (R) | - | - | 1.2 |

Data from a study in healthy Chinese volunteers after intramuscular administration.[4]

Potential Effects of Deuteration on Pharmacological Profile

While specific pharmacological data for this compound are not available, the introduction of deuterium can potentially alter the pharmacokinetic profile of the parent compound, Levosulpiride. This is due to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium bond.[6] If the cleavage of a C-H bond at the deuterated position is a rate-limiting step in the metabolism of the drug, its replacement with a C-D bond can slow down the metabolic process.

For this compound, deuteration is at the methoxy group. If O-demethylation is a significant metabolic pathway for Levosulpiride, then this compound may exhibit:

-

Reduced Rate of Metabolism: Slower enzymatic cleavage of the deuterated methoxy group.

-

Increased Half-life (t1/2): A slower metabolism would lead to a longer persistence of the drug in the body.

-

Increased Systemic Exposure (AUC): A reduced clearance would result in a higher overall exposure to the drug.

-

Potentially Altered Metabolite Profile: A decrease in the formation of the O-demethylated metabolite.

It is important to note that these are potential effects, and the actual impact of deuteration on the pharmacological profile of this compound would need to be determined through empirical studies.

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

-

[3H]-Spiperone (specific activity ~70-90 Ci/mmol).

-

Unlabeled Spiperone (for non-specific binding determination).

-

Test compound (this compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare a series of dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer.

-

Non-specific Binding (NSB): 50 µL of 10 µM unlabeled Spiperone.

-

Test Compound: 50 µL of each dilution of this compound.

-

-

Radioligand Addition: Add 50 µL of [3H]-Spiperone solution to all wells. The final concentration of the radioligand should be close to its Kd value for the D2 receptor (typically 0.1-0.3 nM).

-

Membrane Addition: Add 100 µL of the D2 receptor-containing cell membrane preparation to each well. The amount of membrane protein should be optimized to ensure that less than 10% of the radioligand is bound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT4 Receptor Functional Assay (cAMP Accumulation Assay)

This protocol describes a cell-based functional assay to determine the agonist activity of a test compound (e.g., this compound) at the 5-HT4 receptor by measuring the accumulation of cyclic AMP (cAMP).

Materials:

-

A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

-

Serotonin (5-HT) as a reference agonist.

-

Test compound (this compound).

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Seeding: Seed the 5-HT4 receptor-expressing cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound (this compound) and the reference agonist (5-HT) in stimulation buffer.

-

Cell Stimulation:

-

Remove the cell culture medium from the wells.

-

Add 5 µL of the diluted test compound or reference agonist to the respective wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit. This typically involves adding lysis buffer and detection reagents.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP produced in each well.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for both the test compound and the reference agonist using non-linear regression analysis.

-

Bioanalytical Method for this compound in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levosulpiride in human plasma, which can be adapted for this compound. Levosulpiride would be used as the internal standard (IS) for the quantification of this compound.

Materials and Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column (e.g., C18 column).

-

This compound and Levosulpiride analytical standards.

-

Human plasma.

-

Acetonitrile (ACN), methanol (MeOH), formic acid.

-

Protein precipitation plates or microcentrifuge tubes.

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of this compound and Levosulpiride (IS) in methanol (e.g., 1 mg/mL).

-

Prepare working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:water).

-

-

Preparation of Calibration Standards and Quality Controls:

-

Spike blank human plasma with the working solutions to prepare calibration standards at a range of concentrations (e.g., 1-500 ng/mL) and QCs at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: e.g., 0.4 mL/min.

-

Injection Volume: e.g., 5 µL.

-

-

MS/MS Conditions (Positive ESI mode):

-

MRM Transitions:

-

This compound: m/z 345.1 -> [fragment ion]

-

Levosulpiride (IS): m/z 342.1 -> 112.2

-

-

Optimize MS parameters such as collision energy and declustering potential for each analyte.

-

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Antagonist Signaling Pathway

Caption: Dopamine D2 receptor antagonist signaling pathway.

Serotonin 5-HT4 Receptor Agonist Signaling Pathway

Caption: Serotonin 5-HT4 receptor agonist signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Levosulpiride? [synapse.patsnap.com]

- 3. 5-HT4 receptors contribute to the motor stimulating effect of levosulpiride in the guinea-pig gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacotoxicological aspects of levosulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

A Technical Guide to Research-Grade Levosulpiride-d3: Purity, Specifications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade Levosulpiride-d3, a deuterated analog of Levosulpiride. This document outlines the critical quality attributes, specifications, and detailed analytical methodologies essential for its application in scientific research and drug development. This compound serves as a valuable internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Levosulpiride in biological matrices.[1]

Core Specifications of Research-Grade this compound

The quality and reliability of research outcomes are intrinsically linked to the purity and characterization of the starting materials. Research-grade this compound is expected to meet stringent specifications to ensure accuracy and reproducibility in experimental settings. The following table summarizes the key quantitative data for research-grade this compound, compiled from various suppliers.

| Specification | Value |

| Chemical Formula | C₁₅H₂₀D₃N₃O₄S[2][3] |

| Molecular Weight | 344.44 g/mol [2] |

| CAS Number | 124020-27-5[1][2][3][4][5] |

| Purity | ≥98% to 99.79%[4][5][6] |

| Chemical Name | (S)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(methoxy-d3)-5-sulfamoylbenzamide[1][3] |

| Synonyms | RV-12309-d3, S-(-)-Sulpiride-d3[4][5] |

Analytical Methodologies for Quality Control

The determination of purity and identity of this compound necessitates the use of various analytical techniques. While specific protocols for the deuterated form are not always publicly available, the methodologies are based on established analytical chemistry principles and are similar to those used for the parent compound, Levosulpiride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and separating it from potential impurities.

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase.

A Representative Experimental Protocol (Adapted for this compound):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer) is commonly employed. For instance, a mobile phase of Water:Methanol:Acetonitrile (70:15:15) has been used for Levosulpiride.[7]

-

Detection: UV detection at a wavelength of 232 nm or 291 nm is suitable for Levosulpiride and its analogs.[7][8]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or the mobile phase).[7] Serial dilutions are then made to establish a calibration curve.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is measured. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to provide structural information.

Principle: This technique ionizes molecules and then separates the ions based on their mass-to-charge ratio.

A Representative Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a common technique for molecules like this compound.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion of this compound, confirming its molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound and confirming the position of the deuterium labels.

Principle: This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

A Representative Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

-

Experiments:

-

¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.

-

¹³C NMR: To observe the carbon signals and confirm the overall carbon skeleton.

-

²H NMR (Deuterium NMR): To directly observe the deuterium signal and confirm the location of the labels.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to confirm the structure of this compound.

Visualizing Key Relationships and Processes

To further aid in the understanding of this compound's characteristics and its role in research, the following diagrams illustrate key concepts.

Caption: Quality control workflow for research-grade this compound.

Caption: Logical relationship of this compound specifications.

Levosulpiride is known to be a selective antagonist of the dopamine D2 receptor.[9] This mechanism is central to its pharmacological effects.

Caption: Simplified signaling pathway of Levosulpiride.

References

- 1. veeprho.com [veeprho.com]

- 2. Levosulpiride | CAS No- 23672-07-3 | Simson Pharma Limited [simsonpharma.com]

- 3. chromatoscientific.com [chromatoscientific.com]

- 4. This compound (RV-12309-d3; S-(-)-Sulpiride-d3) | Isotope-Labeled Compounds | 124020-27-5 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocompare.com [biocompare.com]

- 7. ajptonline.com [ajptonline.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Levosulpiride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Levosulpiride-d3 as an Internal Standard in Mass Spectrometry

Introduction

Levosulpiride is a substituted benzamide antipsychotic and prokinetic agent utilized in the treatment of various disorders, including dyspepsia, vertigo, and certain psychiatric conditions. Accurate and precise quantification of Levosulpiride in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as Levosulpiride-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for achieving the highest level of accuracy and precision in bioanalytical assays.[1] This document provides a detailed protocol for the quantification of Levosulpiride in human plasma using this compound as an internal standard.

The ideal internal standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte.[1] this compound, a deuterated analog of Levosulpiride, is an excellent choice as it shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior in the mass spectrometer's ion source effectively compensate for variations in sample preparation and instrument response, leading to a more robust and reliable analytical method.[1]

Experimental Protocols

This section details the materials, equipment, and procedures for the quantification of Levosulpiride in human plasma.

Materials and Reagents

-

Levosulpiride reference standard

-

This compound (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Purified water (e.g., Milli-Q)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: A reverse-phase C18 column (e.g., UPLC BEH C18) is recommended.[2][3]

Preparation of Stock and Working Solutions

-

Levosulpiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levosulpiride reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Levosulpiride stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Levosulpiride from plasma samples.[2][3]

-

Label microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike with the corresponding Levosulpiride working solutions. For unknown samples, add an equal volume of diluent.

-

Add 20 µL of the this compound working solution to all tubes except for the blank plasma.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following are typical starting conditions that may require optimization for your specific instrumentation.

| Parameter | Condition |

| Column | UPLC BEH C18 (or equivalent) |

| Mobile Phase A | 1 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 60:40 (A:B)[2][3] |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40 °C |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levosulpiride | 342.1 | 112.2[2] |

| This compound | 345.1 | 112.2 (Predicted) |

Note: The product ion for this compound is predicted based on the stable, non-deuterated portion of the molecule being the most likely fragment.

Method Validation

A comprehensive validation of the bioanalytical method should be performed to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity and Range

The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range.

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 2.5 - 200[2][3] | > 0.99 |

| 2 - 2000[4] | > 0.9995 |

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Low QC | < 15% | < 15% | ± 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% | ± 15% |

| LLOQ | < 20% | < 20% | ± 20% | ± 20% |

Data represents typical acceptance criteria for bioanalytical method validation.

Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

| LLOQ (ng/mL) |

| 2.5[2][3] |

| 2.0 |

Recovery

The extraction recovery of Levosulpiride and this compound from the plasma matrix should be consistent and reproducible.

| Analyte | Mean Recovery (%) |

| Levosulpiride | > 80% |

| This compound | > 80% |

Data represents typical expected recovery values.

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data analysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Rapid quantification of levosulpiride in human plasma using RP-HPLC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Levosulpiride in Human Plasma using a Validated LC-MS/MS Method with Levosulpiride-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Levosulpiride in human plasma. The assay utilizes a stable isotope-labeled internal standard, Levosulpiride-d3, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, and the chromatographic separation is achieved using a reversed-phase C18 column with a rapid gradient elution. This method is suitable for high-throughput analysis in clinical and pharmacokinetic studies.

Introduction

Levosulpiride is a substituted benzamide that acts as an antagonist of dopamine D2 receptors.[1] It is the levo-enantiomer of sulpiride and is used as a prokinetic and antipsychotic agent.[1] Accurate measurement of Levosulpiride concentrations in human plasma is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantification of Levosulpiride in human plasma using LC-MS/MS with this compound as the internal standard (IS). The use of a stable isotope-labeled IS minimizes variability due to sample preparation and matrix effects, leading to more reliable results.

Experimental Protocols

Materials and Reagents

-

Levosulpiride reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Solutions

-

Levosulpiride Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levosulpiride in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare working solutions of Levosulpiride and this compound by diluting the stock solutions with a mixture of acetonitrile and water (50:50, v/v).

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the Levosulpiride working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation

-

Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | As required for optimal separation |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Levosulpiride | 342.2 | 112.2 |

| This compound | 345.2 | 112.1 |

Method Validation Data

Linearity

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Levosulpiride | 2 - 2000 | > 0.99 |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 15 | < 15 | 85 - 115 |

| Medium | 300 | < 15 | < 15 | 85 - 115 |

| High | 1600 | < 15 | < 15 | 85 - 115 |

Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 5 | > 85 | 85 - 115 |

| High | 1600 | > 85 | 85 - 115 |

Visualizations

Caption: Experimental workflow for the quantification of Levosulpiride.

Caption: Simplified signaling pathway of Levosulpiride's mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Levosulpiride in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for therapeutic drug monitoring of Levosulpiride.

References

Application Notes and Protocols: The Role of Levosulpiride-d3 in Pharmacokinetic and Bioequivalence Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levosulpiride is a substituted benzamide with prokinetic and antipsychotic properties, functioning primarily as a selective dopamine D2 receptor antagonist.[1] Accurate quantification of Levosulpiride in biological matrices is paramount for pharmacokinetic (PK) and bioequivalence (BE) studies, which are fundamental to drug development and regulatory approval. These studies necessitate highly selective, sensitive, and reproducible analytical methods.

Levosulpiride-d3, a deuterated analog of Levosulpiride, serves as an ideal internal standard (IS) for quantitative bioanalysis by mass spectrometry. Its chemical and physical properties are nearly identical to Levosulpiride, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass due to the deuterium atoms allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification of the parent drug by correcting for variability in sample processing and instrument response.

These application notes provide detailed protocols for the use of this compound in the bioanalysis of Levosulpiride in human plasma, supporting pharmacokinetic and bioequivalence investigations.

Physicochemical Properties

| Property | Levosulpiride | This compound |

| Chemical Name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-(methoxy-d3)-5-sulfamoylbenzamide |

| Molecular Formula | C15H23N3O4S | C15H20D3N3O4S |

| Molecular Weight | 341.43 g/mol | 344.44 g/mol [2] |

| CAS Number | 23672-07-3[2] | 124020-27-5[2] |

| Appearance | White to off-white solid[2] | White to off-white solid[2] |

| Solubility | Soluble in DMSO | Soluble in DMSO[2] |

Experimental Protocols

Bioanalytical Method Using UPLC-MS/MS

This protocol outlines a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Levosulpiride in human plasma using this compound as an internal standard.

3.1.1 Materials and Reagents

-

Levosulpiride reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium formate

-

Formic acid

-

Human plasma (with anticoagulant)

3.1.2 Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Levosulpiride and this compound in methanol to obtain stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Levosulpiride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 ng/mL.

3.1.3 Sample Preparation (Protein Precipitation)

-

Label polypropylene tubes for blank, calibration standards, QC samples, and study samples.

-

Pipette 100 µL of human plasma into the appropriate tubes.

-

Spike with the corresponding Levosulpiride working standard solutions (for calibration and QC samples).

-

Add 50 µL of the this compound internal standard working solution to all tubes except the blank.

-

Add 200 µL of acetonitrile to all tubes to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-